molecular formula C18H32O3 B163630 Coriolic acid CAS No. 73804-64-5

Coriolic acid

Cat. No.: B163630
CAS No.: 73804-64-5
M. Wt: 296.4 g/mol
InChI Key: HNICUWMFWZBIFP-BSZOFBHHSA-N
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Description

Coriolic acid, also known as 13-(S)-hydroxy-9Z, 11E-octadecadienoic acid, is a hydroxyl fatty acid. It is a metabolite of the lipoxygenase pathway of linoleic acid and plays a significant physiological role in both plant and animal cells. This compound has garnered attention due to its potential therapeutic properties, particularly in the context of cancer research .

Mechanism of Action

Target of Action

Coriolic acid, also known as plant insulin , has been shown to target c-Myc , a gene that plays a crucial role in cell cycle progression, apoptosis, and cellular transformation . It also targets glucose transporters to stimulate glucose transport, promoting cellular absorption and utilization of glucose .

Mode of Action

This compound interacts with its targets in a few ways. It decreases the transcriptional and translational levels of the c-Myc gene, which is a survival factor for cancer stem cells . This interaction leads to the inhibition of breast cancer stem cells . In terms of glucose metabolism, this compound excites the transport of glucose, similar to the action of insulin .

Biochemical Pathways

This compound affects several biochemical pathways. It is a product of the 15-lipoxygenase (15-LOX) metabolism of linoleic acid , functioning as an endogenous ligand to activate PPARγ . This activation is involved in cell proliferation and differentiation in various biological systems .

Result of Action

This compound has been shown to have anti-diabetic, anti-inflammatory, and anti-tumor effects . It inhibits the formation of mammospheres and induces apoptosis in breast cancer stem cells . It also decreases the subpopulation of CD44 high /CD24 low cells, a cancer stem cell phenotype, and specific genes related to cancer stem cells, such as Nanog, Oct4, and CD44 .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the antifungal activity of this compound can be affected by the matrices of food and plants synergistically or antagonistically . Further evaluation is needed before applying these hydroxy fatty acids in crop protection .

Biochemical Analysis

Biochemical Properties

Coriolic acid plays a significant role in biochemical reactions by acting as an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ). It activates PPARγ, which is a nuclear receptor involved in the regulation of gene expression related to glucose and lipid metabolism . This compound also interacts with other biomolecules, such as enzymes and proteins, to modulate cellular functions. For example, it can induce mitochondrial dysfunction and airway epithelial injury .

Cellular Effects

This compound influences various types of cells and cellular processes. It modulates cell growth, tumor adhesion, and receptor expression. Additionally, it can cause mitochondrial damage, leading to impaired cellular respiration and energy production . This compound also affects cell signaling pathways, such as the activation of PPARγ, which in turn regulates gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to PPARγ, activating it and leading to the transcription of target genes involved in glucose and lipid metabolism . It also inhibits certain enzymes, such as DNA polymerase, and has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is relatively stable under experimental conditions, but its degradation can occur over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of PPARγ and continued modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively activate PPARγ and improve glucose metabolism without causing significant adverse effects. At higher doses, this compound may induce mitochondrial dysfunction and other toxic effects . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the desired outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It is produced from linoleic acid by the action of 15-lipoxygenase (15-LOX) and serves as an endogenous ligand for PPARγ . This compound can also influence metabolic flux and metabolite levels by modulating the expression of genes involved in lipid and glucose metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as mitochondria, where it exerts its effects on cellular function . The localization and accumulation of this compound can influence its activity and function within cells .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria, where it can induce mitochondrial dysfunction and impair cellular respiration . It may also be found in other cellular compartments, such as the nucleus, where it can interact with nuclear receptors like PPARγ to regulate gene expression . Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Coriolic acid can be synthesized through chemoenzymatic methods. One such method involves the lipase-catalyzed hydrolysis of trilinolein followed by lipoxygenation of the liberated linoleic acid. This process is carried out in a two-phase medium consisting of a pH 9 borate buffer and a water-immiscible organic solvent like octane. The linoleic acid is enzymatically converted to 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid, which is then chemically reduced to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of high concentrations of trilinolein or sunflower oil as initial substrates. The process includes lipase-catalyzed hydrolysis and subsequent lipoxygenation, followed by chemical reduction and liquid-liquid extraction to recover the final product .

Chemical Reactions Analysis

Types of Reactions: Coriolic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroperoxides.

    Reduction: The hydroperoxides formed can be reduced back to this compound.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroperoxides and reduced forms of this compound .

Scientific Research Applications

Coriolic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Coriolic acid is similar to other hydroxyl fatty acids such as:

Uniqueness: this compound’s ability to target cancer stem cells and regulate the c-Myc gene makes it unique among hydroxyl fatty acids. Its dual role in both plant defense mechanisms and potential therapeutic applications in medicine further highlights its significance .

Properties

IUPAC Name

(9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNICUWMFWZBIFP-BSZOFBHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C=C/C=C\CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316494
Record name (±)-Coriolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18104-45-5
Record name (±)-Coriolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18104-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Coriolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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